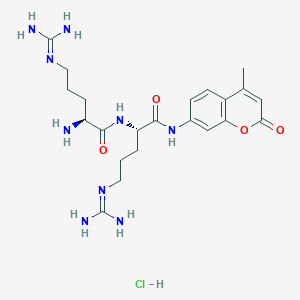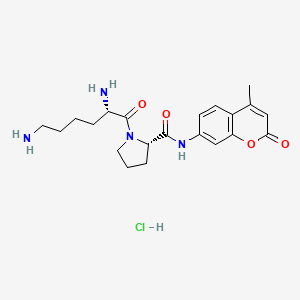
H-Lys-Pro-AMC Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-Lys-Pro-AMC Hydrochloride is a synthetic peptide substrate used primarily in biochemical research. It is a substrate for dipeptidyl aminopeptidase II (DAP II) and dipeptidyl peptidase IV (DPP IV), enzymes involved in protein metabolism . The compound has a molecular formula of C₂₁H₂₈N₄O₄·HCl and a molecular weight of 400.48 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Pro-AMC Hydrochloride involves the coupling of lysine and proline residues to a 7-amino-4-methylcoumarin (AMC) moiety. The process typically includes the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the lysine and proline residues.
Coupling Reaction: The protected lysine and proline are coupled using a peptide coupling reagent such as HATU or EDCI in the presence of a base like DIPEA.
Deprotection: The protecting groups are removed under acidic conditions to yield the free peptide.
Hydrochloride Salt Formation: The final peptide is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions
H-Lys-Pro-AMC Hydrochloride primarily undergoes enzymatic cleavage reactions. It is specifically cleaved by dipeptidyl aminopeptidase II and dipeptidyl peptidase IV, releasing the AMC moiety, which can be detected fluorometrically .
Common Reagents and Conditions
Enzymes: Dipeptidyl aminopeptidase II and dipeptidyl peptidase IV.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffer at physiological pH.
Detection: Fluorometric detection of the released AMC moiety.
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence and is used as a marker for enzyme activity .
科学研究应用
H-Lys-Pro-AMC Hydrochloride is widely used in scientific research due to its role as a substrate for specific peptidases. Its applications include:
Biochemistry: Used to study the activity and specificity of dipeptidyl aminopeptidase II and dipeptidyl peptidase IV.
Medicine: Employed in assays to screen for inhibitors of these enzymes, which are potential therapeutic targets for diseases such as diabetes and cancer.
Pharmacology: Utilized in drug discovery to identify compounds that modulate enzyme activity.
Industrial: Applied in quality control processes to ensure the activity of enzyme preparations
作用机制
H-Lys-Pro-AMC Hydrochloride acts as a substrate for dipeptidyl aminopeptidase II and dipeptidyl peptidase IV. These enzymes cleave the peptide bond between the lysine and proline residues, releasing the AMC moiety. The released AMC exhibits fluorescence, which can be measured to determine enzyme activity. This mechanism allows researchers to study enzyme kinetics and screen for potential inhibitors .
相似化合物的比较
Similar Compounds
H-Gly-Pro-AMC Hydrochloride: Another peptide substrate used for similar enzymatic studies.
H-Ala-Pro-AMC Hydrochloride: Used to study the activity of prolyl-specific peptidases.
H-Arg-Pro-AMC Hydrochloride: Employed in assays for arginine-specific peptidases.
Uniqueness
H-Lys-Pro-AMC Hydrochloride is unique due to its specific cleavage by dipeptidyl aminopeptidase II and dipeptidyl peptidase IV. This specificity makes it a valuable tool for studying these enzymes and screening for inhibitors that could have therapeutic potential .
属性
IUPAC Name |
(2S)-1-[(2S)-2,6-diaminohexanoyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4.ClH/c1-13-11-19(26)29-18-12-14(7-8-15(13)18)24-20(27)17-6-4-10-25(17)21(28)16(23)5-2-3-9-22;/h7-8,11-12,16-17H,2-6,9-10,22-23H2,1H3,(H,24,27);1H/t16-,17-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVUYFMGGNYZCJ-QJHJCNPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CCCCN)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
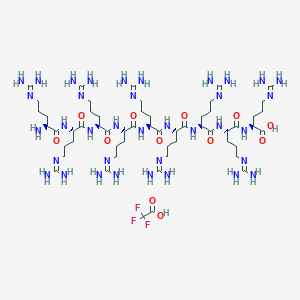
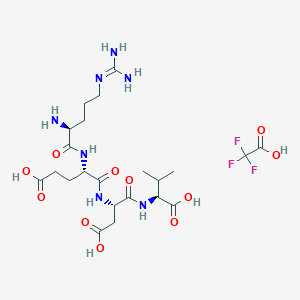

![[(2S)-3-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-oxopropyl] acetate;2,2,2-trifluoroacetic acid](/img/structure/B6295857.png)
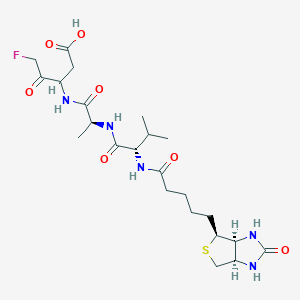
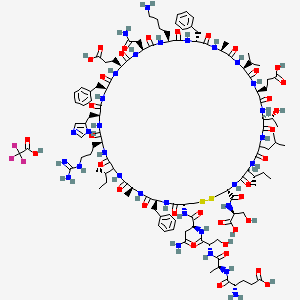
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-3-hydroxy-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295871.png)
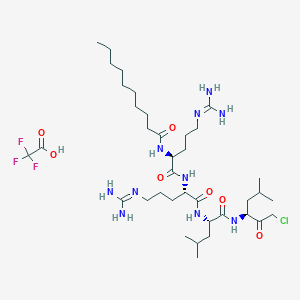
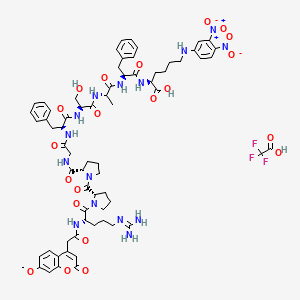
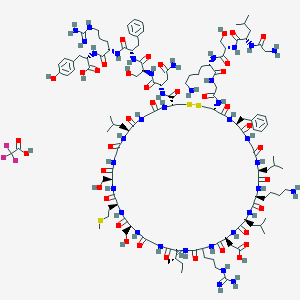
![(2S)-1-[(2S)-2-acetamido-6-aminohexanoyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B6295917.png)
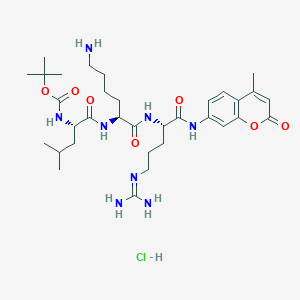
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-acetyloxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6295931.png)
